Home > Products > Screening Compounds P79885 > 4-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
4-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide -

4-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide

Catalog Number: EVT-4626151
CAS Number:
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: LY334370 (4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide)

  • Compound Description: LY334370 is a selective 5-HT1F receptor agonist that has demonstrated efficacy in inhibiting dural inflammation and treating migraine. [, ] While highly selective for the 5-HT1F receptor, it exhibits some affinity for the 5-HT1A receptor. [, ] Researchers explored covalent dimerization of LY334370 to create divalent molecules with modified affinity and selectivity profiles. []

Compound 2: N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

  • Compound Description: This compound represents a Selective Serotonin One F Receptor Agonist (SSOFRA) with high affinity for the 5-HT1F receptor and remarkable selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. [] It demonstrated oral activity in preclinical models indicative of antimigraine activity. []

Compound 3: 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound exists as various hydrates and polymorphs. [, ] It showcases a complex structure incorporating multiple ring systems, including a pteridine moiety, and a benzamide unit connected to a 1-methyl-4-piperidinyl group. This compound is relevant to autoimmune disease treatment. []

Compound 4: N-Methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfoneamide

  • Compound Description: This compound is synthesized via a reduction process involving a specific intermediate. [, ] The compound features a 1-methyl-4-piperidinyl group attached to an indole moiety, which is further substituted with an ethanesulfonamide group.

Compound 5: 1-(11)C-Methyl-4-piperidinyl n-butyrate ((11)C-MP4B)

  • Compound Description: (11)C-MP4B serves as a radiopharmaceutical agent used for assessing butyrylcholinesterase (BuChE) activity in vivo using PET imaging. [, ] Studies in humans have revealed its rapid metabolism and excretion primarily through the renal system. []

Compound 6: N-[1-[4-(4-Fluorophenoxy)butyl]-piperidinyl]-N-methyl-2-benzothiazolamine (R 56865)

    Compound 7: N-[(1-n-Butyl-4-piperidinyl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide (SB 207266)

    • Compound Description: SB 207266, also known as piboserod, is formulated into pharmaceutical compositions using dry granulation techniques like roller compaction. [, , ] The compound features a complex structure incorporating an indole moiety fused with an oxazine ring, linked to a (1-n-butyl-4-piperidinyl)methyl group via a carboxamide.

    Compound 8: 1-[(4-Fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines

    • Compound Description: This series of compounds exhibits antihistaminic activity. [] Astemizole, a specific compound within this series, underwent clinical investigation and demonstrated promising antihistaminic effects in various models. []

    Compound 9: N-[1-(2-Oxo-1,3-oxathian-4-ylidene)ethyl]-N-[(2-methyl-4-amino-5-pyrimidinyl)methyl]formamide

    • Compound Description: This compound is synthesized through various reactions involving thiamine derivatives. [] It features a pyrimidine ring linked to a formamide group and an oxathiane moiety.

    Compound 10: N-(3-Methyl-1-[2-(1,2,3,4-tetrahydro)naphthyl]-4-piperidinyl)-N-phenylpropanamide

    • Compound Description: This compound represents a conformationally restrained analogue of the potent analgesic fentanyl. [] Two isomers, cis and trans, exist with distinct three-dimensional structures due to the restricted rotation imposed by the tetrahydronaphthyl ring system. []

    Compound 11: 1,1-Dimethyl-2-(1-piperidinyl)ethyl 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylate HCl (Terflavoxate)

    • Compound Description: Terflavoxate is a basic ester of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid (MFCA). [] Developed as a potential antispasmodic agent, it exhibited improved stability and higher potency compared to its parent compound, flavoxate. []

    Compound 12: 2-(4-Piperidinyl)-1H-pyrido[4,3-b]indol-1-one

    • Compound Description: This compound represents a potential antipsychotic agent. [] Its structure features a pyrido[4,3-b]indole core with a 4-piperidinyl substituent at the 2-position.

    Compound 13: N-Phenyl-N-(4-piperidinyl)amide

    • Compound Description: This compound and its derivatives are recognized for their analgesic properties. [] The structure consists of an N-phenylpropanamide moiety directly attached to a 4-piperidinyl group. Variations in substituents on the phenyl ring and the piperidine nitrogen can influence the potency and duration of analgesic action. []

    Compound 14: N-[4-Substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides

    • Compound Description: This series of compounds exhibits extremely potent analgesic activity with an unusually high safety margin in preclinical models. [] They are characterized by an N-phenylpropanamide group linked to a 4-substituted piperidine ring, which is further substituted at the nitrogen with a 2-arylethyl group. The specific substituents on the piperidine ring and the aryl group significantly influence the potency, duration of action, and safety profile. []

    Compound 15: 5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

    • Compound Description: SR147778 acts as a potent and selective antagonist of the CB1 cannabinoid receptor. [] It displays nanomolar affinity for both rat and human CB1 receptors while showing minimal interaction with CB2 receptors. [] This compound has been demonstrated to antagonize various pharmacological effects induced by cannabinoid agonists and shows potential in reducing ethanol consumption, sucrose consumption, and food intake in animal models. []

    Compound 16: N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

    • Compound Description: SR141716 is a biaryl pyrazole derivative known for its CB1 receptor antagonist activity. [, ] Structural modifications, particularly in the aminopiperidine region, have been extensively studied to explore the structure-activity relationships (SAR). [] These modifications involve substitutions with alkyl hydrazines, amines, hydroxyalkylamines, and cyclic analogues like N-cyclohexyl and morpholino groups. [] Conformationally constrained analogues with restricted rotation around the diaryl rings have also been synthesized and evaluated. []

    Compound 17: (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic)

    • Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist characterized by a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore. [, , ] The presence of two hydroxyl groups in its structure contributes to its activity and selectivity. [] Analogues of JDTic with modified hydroxyl substituents, including replacement with hydrogen, fluorine, or chlorine, showed variations in their pharmacological profiles. [] Some analogues exhibited potent kappa opioid receptor antagonist activity, while others displayed different selectivity profiles. [] Modifications to the amino -NH- group of JDTic, such as replacement with a methylene (-CH2-) group, also resulted in compounds with potent kappa opioid receptor antagonist activity and varying durations of action. []

    Compound 18: N-[3-(3-(Piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide

    • Compound Description: This compound belongs to a series of butanamides designed as potential antiulcer agents. [] The structure features a 1-methyl-1H-tetrazol-5-ylthio moiety, which is considered a crucial pharmacophore for its gastric acid antisecretory activity. [] The compound displayed potent antisecretory activity against histamine-induced gastric acid secretion in preclinical models. []

    Compound 19: (2S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-methylformamido)butanamide (Kenamide)

    • Compound Description: Kenamide is a chiral organocatalyst used in the asymmetric reduction of prochiral N-aryl ketimines with trichlorosilane. [] It is a chiral molecule with a defined (S) configuration at the stereogenic center.

    Compound 20: Methyl 4-(5-Formyl-2-methoxyphenoxy)benzoate

    • Compound Description: This compound serves as a vital intermediate in the total synthesis of bisbibenzyls, a class of natural products with diverse biological activities. [] Its structure features a benzodioxole core substituted with a methoxy group and a formyl group.

    Compound 21: (αS,3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-α-(phenylmethyl)-1-piperidine propionic Acid Esters

    • Compound Description: These compounds represent a novel class of crystalline esters with potential therapeutic applications in treating gastrointestinal disorders such as irritable bowel syndrome, idiopathic constipation, and nonulcer dyspepsia. [] They are characterized by a specific stereochemistry and a 3,4,4-trisubstituted piperidine ring linked to a propionic acid ester moiety.

    Compound 22: 3-Methyl-4-oxo-2-phenyl-N-[2-piperidinyl)ethyl]-4H-1-benzopyran-8-carboxyamide Hydrochloride Monohydrate (FL-155)

    • Compound Description: FL-155 is a novel anti-pollakiuria agent designed for oral administration. [] Preclinical studies demonstrated its ability to inhibit rhythmic bladder contractions, suggesting potential therapeutic benefit in managing overactive bladder symptoms. []

    Compound 23: N-{[4-Hydroxy-1-(2-methyl-1,6-naphthyridin-4-yl)-4-piperidinyl]methyl}-N-methyl-L-lysinamide (N-HyMenatPimeMelly)

      Compound 24: N-[Imino(1-piperidinyl)methyl]guanidine and N-[Imino(4-morpholinyl)methyl]guanidine

      • Compound Description: These guanidine derivatives have shown neuroprotective effects in a rat model of ischemia-reperfusion injury. [] They exert their effects by influencing brain citrate levels and modulating the activities of aconitase and citrate synthase, key enzymes involved in cellular energy metabolism. [] Administration of these compounds helped restore the activities of these enzymes towards control values and reduced DNA fragmentation, suggesting their potential in mitigating neuronal damage. []

      Properties

      Product Name

      4-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide

      IUPAC Name

      4-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide

      Molecular Formula

      C17H26N2O3

      Molecular Weight

      306.4 g/mol

      InChI

      InChI=1S/C17H26N2O3/c1-19-11-9-14(10-12-19)18-17(20)4-3-13-22-16-7-5-15(21-2)6-8-16/h5-8,14H,3-4,9-13H2,1-2H3,(H,18,20)

      InChI Key

      URESEYMZJUVVSR-UHFFFAOYSA-N

      SMILES

      CN1CCC(CC1)NC(=O)CCCOC2=CC=C(C=C2)OC

      Canonical SMILES

      CN1CCC(CC1)NC(=O)CCCOC2=CC=C(C=C2)OC

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.